(S,S)-BenzP synthesis and characterization
(S,S)-BenzP synthesis and characterization
Executive Summary
This technical guide details the synthesis, characterization, and application of (S,S)-BenzP (also referred to as (S,S)-BenzP* ), chemically defined as (S,S)-1,2-bis(tert-butylmethylphosphino)benzene . Unlike phospholane-based ligands (e.g., DuPhos) where chirality resides on the carbon backbone, (S,S)-BenzP derives its stereochemical induction from P-chirogenic centers.
Developed by Tsuneo Imamoto, this ligand represents a "privileged structure" in asymmetric catalysis, particularly for Rhodium-catalyzed hydrogenation of functionalized alkenes, offering Turnover Numbers (TON) exceeding 10,000 and enantiomeric excesses (ee) up to 99.9%.
Part 1: Structural Analysis & Retrosynthetic Strategy
The core challenge in synthesizing (S,S)-BenzP is constructing the steric bulk and chirality directly on the phosphorus atoms while maintaining configuration during the coupling to the benzene backbone.
Ligand Identity:
-
IUPAC Name: (S,S)-1,2-Bis(tert-butylmethylphosphino)benzene
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Chirality: P-Stereogenic (Phosphorus atom is the chiral center)[1]
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Key Feature: Air-stable as a borane adduct; highly electron-rich.
Retrosynthetic Logic
The synthesis relies on the Phosphine-Borane methodology.[1] The borane group (
-
Protection: Prevents oxidation of the electron-rich phosphorus.
-
Stereochemical Integrity: Locks the pyramidal configuration of the phosphorus, preventing racemization during nucleophilic substitution or metal-catalyzed coupling.
DOT Diagram: Retrosynthetic Analysis
Figure 1: Retrosynthetic breakdown of (S,S)-BenzP showing the convergence of the P-chiral block and the aryl backbone.
Part 2: Detailed Synthesis Protocol
The synthesis is divided into three critical phases. This protocol assumes the use of (S)-tert-butylmethylphosphine-borane as the starting P-chiral synthon.
Phase 1: Preparation of P-Chiral Precursor
Note: If (S)-t-BuMePH(BH3) is not purchased commercially, it is synthesized via the resolution of tert-butylmethylphosphine borane or using the (-)-sparteine or aminoindanol auxiliary method.
Reagents:
-
(S)-tert-butylmethylphosphine-borane (
ee)[2][3] -
n-Butyllithium (n-BuLi), 1.6M in hexanes
-
1,2-Dibromobenzene (or 1,2-Diiodobenzene)
-
Catalyst:
/ Ligand (e.g., dppf or dippf) or (for Ullmann-type) -
Solvent: Toluene or THF (Anhydrous, degassed)
Protocol (Step-by-Step):
-
Lithiation:
-
Charge a flame-dried Schlenk flask with (S)-tert-butylmethylphosphine-borane (2.2 equiv) under Argon.
-
Dissolve in anhydrous THF. Cool to -78°C .
-
Add n-BuLi (2.2 equiv) dropwise. The deprotonation of the P-H bond is rapid.
-
Stir for 30–60 minutes at -78°C, then warm to 0°C to ensure complete formation of the lithium phosphide-borane species (
).
-
-
C-P Coupling (Imamoto Modification):
-
Note: Direct SNAr requires 1,2-difluorobenzene. For 1,2-dibromobenzene, a Pd-catalyzed route is preferred to ensure stereoretention.
-
In a separate vessel, mix 1,2-dibromobenzene (1.0 equiv), Pd(OAc)2 (5 mol%), and dppf (5 mol%) in Toluene.
-
Transfer the lithiated phosphine solution to the aryl halide mixture via cannula.
-
Heat the reaction mixture to reflux (100–110°C) for 12–24 hours.
-
Mechanism: The Pd cycle inserts into the Ar-Br bond, followed by transmetallation with the Li-P species. The borane protection prevents P-poisoning of the catalyst.
-
-
Work-up:
Phase 2: Deprotection (The "DABCO" Method)
Removing the borane group without oxidizing the phosphorus is critical. Strong acids can be used, but DABCO (1,4-diazabicyclo[2.2.2]octane) is milder and prevents inversion.
-
Dissolve (S,S)-BenzP(BH3)2 in deoxygenated Toluene or Benzene.
-
Add DABCO (4.0 – 6.0 equiv).
-
Heat to 50–60°C for 2–4 hours.
-
Monitoring: Monitor by 31P NMR . The signal will shift from broad multiplet (complexed) to a sharp singlet (free phosphine).
-
Isolation:
-
Remove solvent under high vacuum.
-
Pass through a short plug of neutral alumina or silica under inert atmosphere (Argon/Nitrogen glovebox) to remove DABCO-Borane adducts.
-
Result: Free (S,S)-BenzP as a white crystalline solid or oil. Store in Glovebox.
-
Part 3: Characterization Specifications
Accurate characterization is required to validate both identity and optical purity.
Data Table: Key Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | White solid / Crystalline | Air-sensitive (oxidizes to phosphine oxide) |
| Molecular Weight | 282.34 g/mol | Formula: |
| Broad multiplet (due to B-P coupling) | ||
| Sharp singlet (Shift depends on solvent) | ||
| Optical Rotation | (c 0.5, EtOAc) for (S,S)-isomer | |
| Melting Point | 125–126 °C | For the borane-protected precursor |
| Solubility | THF, Toluene, DCM | Insoluble in water/alcohols |
Spectroscopic Validation
-
NMR: Look for the characteristic doublet for the
group (coupling with P) and the singlet for the group. The aromatic region will show the pattern of the 1,2-disubstituted benzene ring. -
X-Ray Crystallography: Highly recommended for new batches to confirm absolute configuration ((S,S)).
Part 4: Application in Asymmetric Hydrogenation
(S,S)-BenzP is most effective in the Rhodium-catalyzed hydrogenation of
Catalyst Preparation:
DOT Diagram: Catalytic Cycle (Simplified)
Figure 2: Catalytic cycle for Rh-BenzP mediated asymmetric hydrogenation. The rigidity of the BenzP backbone dictates the enantioselectivity during the migratory insertion step.
Part 5: References
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Imamoto, T., et al. (2010). "Enantiopure 1,2-Bis(tert-butylmethylphosphino)benzene as a Highly Efficient Ligand in Rhodium-Catalyzed Asymmetric Hydrogenation." Organic Letters, 12(22), 5326–5329. Link
-
Imamoto, T., et al. (2012). "Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes." Journal of the American Chemical Society, 134(3), 1754–1769. Link
-
Tamura, K., et al. (2014). "Synthesis of P-Chiral Phosphine Ligands via Phosphine-Borane Intermediates." Organic Syntheses, 91, 23-37. Link
-
Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chiral Phosphine Ligands." Accounts of Chemical Research, 37(9), 633–644. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Enantiopure 1,2-bis(tert-butylmethylphosphino)benzene as a highly efficient ligand in rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
